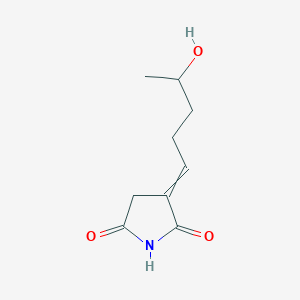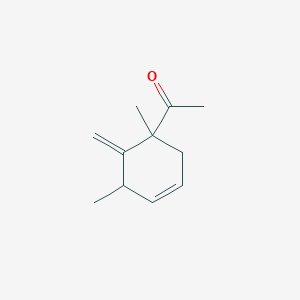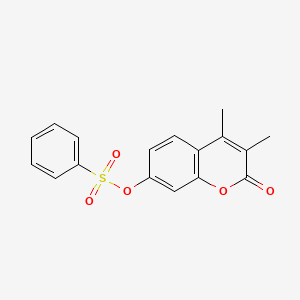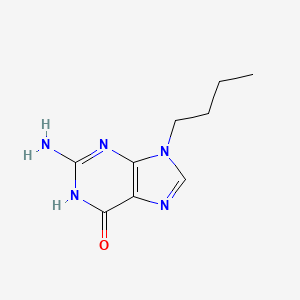![molecular formula C22H40N4 B14368552 6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 93633-65-9](/img/structure/B14368552.png)
6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole is a heterocyclic compound that belongs to the class of pyrazolo[1,5-b][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a heptadecyl chain and a methyl group attached to the pyrazolo[1,5-b][1,2,4]triazole core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a heptadecyl-substituted hydrazine with a suitable nitrile or amidine derivative. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under reflux conditions to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification, such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficiency and cost-effectiveness of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring or the heptadecyl chain are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents, nucleophiles; reactions may require catalysts or specific conditions such as elevated temperatures or pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can result in a variety of substituted triazole compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives may serve as lead compounds for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals, such as surfactants, lubricants, and polymers. Its chemical stability and functional versatility make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-b][1,2,4]triazole derivatives: These compounds share the same core structure but differ in the substituents attached to the triazole ring. Examples include 6-alkyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazoles with varying alkyl chain lengths.
1,2,4-Triazole derivatives: Compounds with a 1,2,4-triazole ring but different substituents, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[4,3-a]pyridines.
Uniqueness
6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole is unique due to its specific heptadecyl chain and methyl group, which impart distinct chemical and physical properties. These features may influence its solubility, stability, and reactivity, making it suitable for particular applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
93633-65-9 |
|---|---|
Molekularformel |
C22H40N4 |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole |
InChI |
InChI=1S/C22H40N4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-22-23-20(2)24-26(22)25-21/h19,25H,3-18H2,1-2H3 |
InChI-Schlüssel |
LFDSMXTUWKHQMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=CC2=NC(=NN2N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14368469.png)
![[Bis(carbamoylamino)-ethenylsilyl]urea](/img/structure/B14368472.png)




![4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione](/img/structure/B14368498.png)
![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane](/img/structure/B14368503.png)


![Undecanoicacid, 11-[(2-iodoacetyl)amino]-](/img/structure/B14368530.png)
![N-(4-Cyanophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14368543.png)
![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)
![Diethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B14368557.png)
